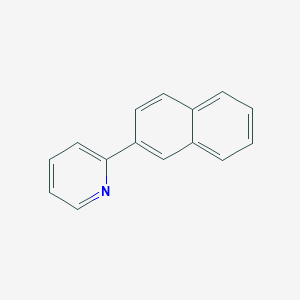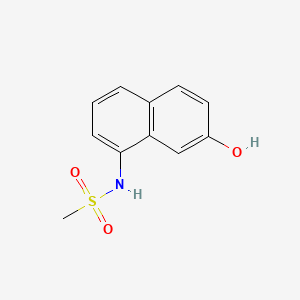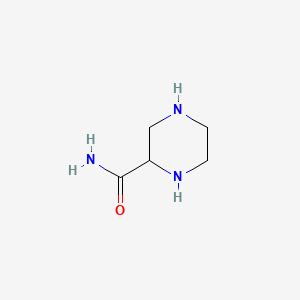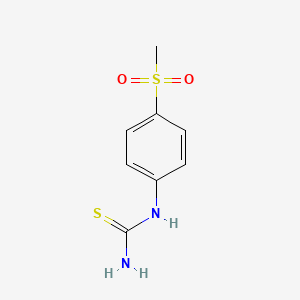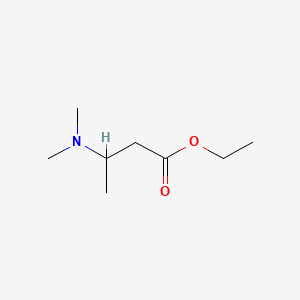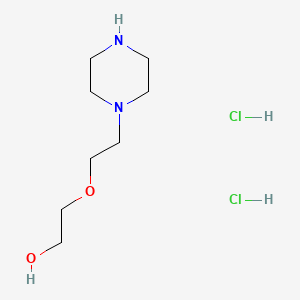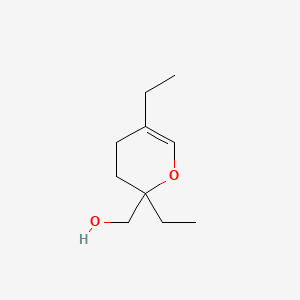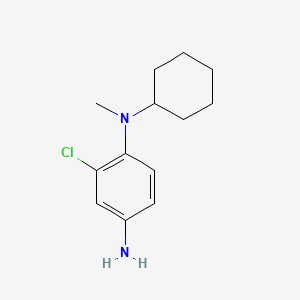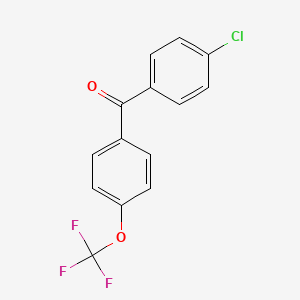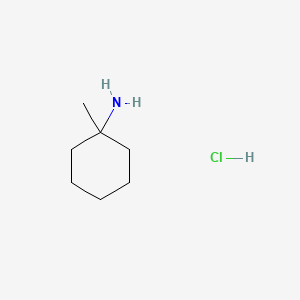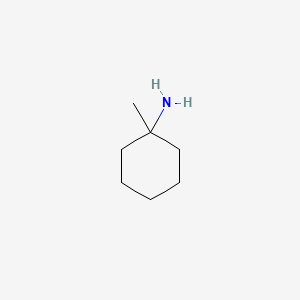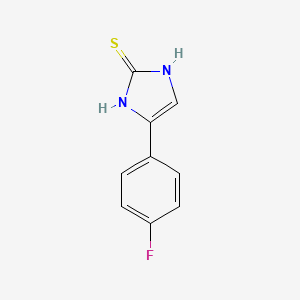![molecular formula C12H13F3N2O3 B1305027 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol CAS No. 702650-29-1](/img/structure/B1305027.png)
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol" is closely related to various nitro-substituted piperidine derivatives that have been studied for their structural and chemical properties. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions or substitution reactions where a piperidine derivative is reacted with a nitro-substituted reagent. For example, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride in methylene dichloride using triethylamine as the base . This suggests that similar methods could be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of nitro-substituted piperidine derivatives has been extensively studied using X-ray crystallography. The piperidine ring can adopt various conformations such as chair, boat, or envelope depending on the substitution pattern. For instance, the piperidine ring in 2,6-diphenyl-3-methyl-N-nitrosopiperidin-4-one adopts a boat conformation with slight distortion , while in 1-(4-Nitrophenyl)-4-piperidinol, it is in a chair conformation . These studies provide insights into the conformational preferences of the piperidine ring in the target compound.
Chemical Reactions Analysis
The reactivity of nitro-substituted piperidine derivatives with various bases has been investigated, revealing complex reaction pathways. For example, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases in dipolar aprotic solvents leads to a multistep mechanism involving pre-equilibrium followed by fast addition-elimination steps . This information could be relevant for understanding the reactivity of the compound of interest in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted piperidine derivatives are influenced by their molecular structure. The presence of nitro, trifluoromethyl, and other substituents can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported as a side product in the synthesis of new anti-tuberculosis drug candidates . This highlights the importance of understanding the physical and chemical properties of these compounds for their potential therapeutic applications.
Scientific Research Applications
Structural Characterization and Synthesis
- A study reported the crystal and molecular structure of a related compound, highlighting its significance in the synthesis of new anti-tuberculosis drug candidates. This underscores the compound's role in medicinal chemistry and drug development processes (Eckhardt et al., 2020).
Controlled Tautomerism
- Research on controlled tautomerism involving piperidine units demonstrates the chemical's utility in designing systems for directed shifts in tautomeric equilibrium. This is pivotal for developing sensors or switches based on molecular structural changes (Antonov et al., 2013).
Chemical Reactions and Interactions
- A study on the reactions of nitro and trifluoromethyl-substituted chromones with amines, including piperidine, reveals the compound's versatility in forming various derivatives. This has implications for synthesizing novel materials or biologically active molecules (Sosnovskikh & Usachev, 2001).
Biological Activities
- Research identifying, synthesizing, and characterizing substances related to multidrug-resistant tuberculosis (MDR-TB) includes derivatives of piperidine. This emphasizes the compound's relevance in addressing global health challenges and the search for new therapeutic agents (Jayachandra et al., 2018).
Nitroxide Stability Studies
- Investigations into the stability of piperidine nitroxides in the presence of hepatic microsomal fractions provide insights into the metabolic stability of these compounds. This is crucial for their application in biomedical imaging and as antioxidants (Babic et al., 2020).
properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)8-1-2-10(11(7-8)17(19)20)16-5-3-9(18)4-6-16/h1-2,7,9,18H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLQAAVUHAWJKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

